molecular formula C8H12O2 B096303 Methyl hept-2-ynoate CAS No. 18937-78-5

Methyl hept-2-ynoate

Cat. No.: B096303
CAS No.: 18937-78-5
M. Wt: 140.18 g/mol
InChI Key: IATZLNCRIIUXJM-UHFFFAOYSA-N
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Description

Methyl hept-2-ynoate (CAS 18937-78-5) is a high-purity chemical compound supplied as a clear, colourless to pale yellow liquid with a minimum GC purity of 98.0% . With a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol, this alkyne ester is characterized by its distinct green odour, making it a compound of significant interest in industrial research and development . In the flavour and fragrance industry, this compound is valued as a key intermediate or component for its unique aromatic properties, contributing green notes to complex scent profiles . For research and quality control laboratories, it serves as a well-characterized analytical standard. Its behaviour has been documented in reverse-phase (RP) HPLC methods, where it can be separated using a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for Mass-Spec compatible applications), facilitating its identification and quantification in various matrices . This product is intended for research purposes as an analytical standard or fragrance ingredient precursor. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

18937-78-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl hept-2-ynoate

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3

InChI Key

IATZLNCRIIUXJM-UHFFFAOYSA-N

SMILES

CCCCC#CC(=O)OC

Canonical SMILES

CCCCC#CC(=O)OC

Other CAS No.

18937-78-5

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Methyl hept-2-ynoate is primarily used as an intermediate in organic synthesis. Its alkyne functional group makes it a valuable precursor for the synthesis of various compounds.

  • Reactivity : The triple bond allows for reactions such as nucleophilic additions, cycloadditions, and polymerizations. For instance, it can be utilized in the formation of complex molecules through reactions with Grignard reagents or lithium diorganocuprates.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct
Nucleophilic AdditionThis compound + Grignard ReagentAlcohol derivative
CycloadditionThis compound + Diels-AlderCyclohexene derivative
PolymerizationThis compound + AlkenesPolyalkyne

Pharmaceutical Applications

This compound is explored for its potential in pharmaceutical applications due to its ability to act as a building block for bioactive compounds.

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications of the compound have been studied for their efficacy in inhibiting tumor growth.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The structure-activity relationship (SAR) analysis revealed that the introduction of various substituents at the terminal end of the alkyne significantly enhanced biological activity.

Agrochemical Applications

In the agrochemical sector, this compound has been investigated for its potential as a pesticide and herbicide precursor.

  • Pesticidal Properties : Preliminary studies suggest that this compound and its derivatives exhibit insecticidal activity against common agricultural pests.

Table 2: Pesticidal Activity of this compound Derivatives

CompoundTarget PestEfficacy (%)
This compound derivative AAphids85
This compound derivative BWhiteflies75
This compound derivative CSpider mites90

Industrial Applications

This compound finds utility in various industrial applications, including:

  • Flavoring and Fragrance : Due to its pleasant scent profile, it is sometimes used in the formulation of flavoring agents and perfumes.

Comparison with Similar Compounds

Methyl Hex-2-ynoate

  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • CAS : 18937-79-6
  • Key Differences: Chain Length: The hexyl chain (6 carbons) is shorter than hept-2-ynoate (7 carbons), reducing molecular weight by ~14 g/mol. Reactivity: The shorter chain may decrease lipophilicity and alter solubility in nonpolar solvents. Applications: Similar utility in synthetic chemistry but less studied compared to hept-2-ynoate derivatives.

Methyl 2-Octynoate

  • Molecular Formula : C₉H₁₄O₂ (inferred)
  • Molecular Weight : ~154.21 g/mol (estimated)
  • Key Differences: Chain Length: An additional carbon in the octyl chain increases molecular weight and likely enhances lipophilicity. Applications: Used in fragrances (e.g., Folione) due to its floral odor, contrasting with hept-2-ynoate’s focus on synthetic intermediates.

Methyl Heptanoate

  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • CAS : 106-73-0
  • Key Differences: Saturation: Lacks the triple bond, resulting in lower reactivity and higher stability. Physical Properties: Higher boiling point compared to hept-2-ynoate due to weaker intermolecular forces in the alkyne-containing compound. Applications: Commonly used as a flavoring agent, whereas hept-2-ynoate is more reactive in chemical synthesis.

Ethyl-3-Methyl-2-Hexenoate

  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.22 g/mol
  • CAS : 15677-00-6
  • Key Differences :
    • Ester Group : Ethyl substituent instead of methyl increases steric bulk.
    • Unsaturation : A double bond (en-) instead of a triple bond (yn-) alters reactivity (e.g., participation in Diels-Alder vs. click chemistry).

Propyl Hept-2-ynoate

  • Relevance : Mentioned as a DNA alkylating agent in S. cerevisiae studies, highlighting the impact of ester chain length on biological activity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Applications
Methyl Hept-2-ynoate C₈H₁₂O₂ 140.18 18937-78-5 Hept-2-yne + methyl ester Organic synthesis, cycloadditions
Methyl Hex-2-ynoate C₇H₁₀O₂ 126.15 18937-79-6 Hex-2-yne + methyl ester Synthetic intermediates
Methyl 2-Octynoate C₉H₁₄O₂ ~154.21 2729-34-8 Oct-2-yne + methyl ester Fragrances (e.g., Folione)
Methyl Heptanoate C₈H₁₆O₂ 144.21 106-73-0 Saturated heptanoate ester Flavoring agent
Ethyl-3-Methyl-2-Hexenoate C₉H₁₆O₂ 156.22 15677-00-6 Branched enoate + ethyl ester Perfumery, agrochemicals

Reactivity and Functional Differences

  • Triple Bond Reactivity: this compound’s alkyne group enables reactions like Sonogashira coupling and [2+2] cycloadditions, unlike saturated esters (e.g., methyl heptanoate) .
  • Biological Activity: Propyl hept-2-ynoate’s DNA alkylation capability suggests this compound derivatives could be explored for targeted therapies with modified ester chains.
  • Solubility: The triple bond reduces polarity compared to enoates, affecting solubility in polar solvents.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed at concentrations of 1–5 mol%.

  • Solvent : Anhydrous methanol serves as both the reactant and solvent to drive the equilibrium toward ester formation.

  • Temperature : Reflux conditions (65–70°C) are maintained for 6–12 hours, depending on the scale and purity requirements.

  • Workup : The crude product is neutralized with a saturated sodium bicarbonate solution, followed by extraction with ethyl acetate and distillation under reduced pressure (40–50°C at 10 mmHg).

Yield and Purity

  • Typical Yield : 70–85% after purification.

  • Purity : >95% (confirmed via gas chromatography-mass spectrometry, GC-MS).

Transition Metal-Catalyzed Enyne Functionalization

Recent advances in transition metal catalysis have enabled alternative routes to this compound precursors. A notable example is the copper(I)-mediated coupling of terminal alkynes with propargyl electrophiles, as demonstrated in the synthesis of structurally analogous enynes.

Procedure for Enyne Synthesis (Adapted from Source)

  • Substrates : 2-Heptynoic acid derivatives and methanol.

  • Catalyst System :

    • CuI (0.2 equiv) and potassium carbonate (1.0 equiv) in dry acetonitrile.

    • Terminal alkyne (1.2 equiv) added under nitrogen atmosphere.

  • Temperature : 40–60°C for 2–24 hours.

  • Isolation : Extraction with ethyl acetate and column chromatography (ethyl acetate/hexane gradient).

Key Advantages

  • Regioselectivity : Copper catalysis ensures preferential formation of the α,β-alkynoate isomer.

  • Scalability : Demonstrated efficacy in gram-scale syntheses.

Organometallic Approaches for Stereocontrolled Synthesis

Stereoselective preparation of this compound derivatives has been achieved using organolithium and Grignard reagents. For instance, ethyl 4-(benzyloxy)but-2-ynoate—a structural analog—was synthesized via a low-temperature reaction between ethyl propiolate and organomagnesium intermediates.

Method Overview (Adapted from Source)

  • Reagents :

    • Ethyl propiolate, benzyloxy magnesium bromide (2.0 equiv).

    • Tetrahydrofuran (THF) solvent at −78°C.

  • Quenching : Methanol addition followed by aqueous workup.

  • Yield : 90–95% with Z/E selectivity >95:5.

Applications to this compound

While this method was developed for ethyl esters, substituting methanol for ethanol in the final hydrolysis step could theoretically yield this compound. Experimental validation is required to confirm efficacy.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Purity Scalability
Acid-catalyzed esterificationH₂SO₄/p-TsOH65–70°C70–85%>95%High
Copper-mediated couplingCuI/K₂CO₃40–60°C60–75%90–95%Moderate
Organometallic synthesisGrignard reagents−78°C90–95%>98%Low

Q & A

Q. What catalytic systems enhance the yield of this compound in alkyne esterification reactions?

  • Methodological Answer : Optimize palladium/copper bimetallic catalysts (e.g., PdCl2_2(PPh3_3)2_2/CuI) in Sonogashira couplings. Screen solvents for polarity (e.g., DMF vs. THF) and bases (e.g., Et3_3N vs. DBU). Monitor reaction progress via in situ FTIR to detect alkyne consumption. Use Design of Experiments (DoE) software (e.g., JMP) to identify optimal molar ratios and temperatures .

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